![molecular formula C13H10FN5O2S B5838375 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H10FN5O2S . It has an average mass of 319.314 Da and a monoisotopic mass of 319.053925 Da .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, related compounds have been synthesized and studied. For instance, a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties .Scientific Research Applications
Antibacterial Properties
EiM08-17222: has been studied for its potential as an antibacterial agent. The compound’s structure, which includes a tetrazole ring, is similar to other molecules that have shown efficacy against various bacterial strains. For instance, related compounds have demonstrated significant antibacterial activity against gram-negative bacteria such as Escherichia coli and gram-positive bacteria like Staphylococcus aureus . This suggests that EiM08-17222 could be a promising candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance.
Antimicrobial Activity
The tetrazole moiety present in EiM08-17222 is a common feature in compounds with antimicrobial properties. Tetrazoles have been recognized for their role in combating microbial infections, including those resistant to standard treatments . Research into the antimicrobial applications of EiM08-17222 could lead to the development of novel treatments for infectious diseases.
Enzyme Inhibition
Compounds with a tetrazole group, like EiM08-17222 , have been explored for their ability to inhibit enzymes that are crucial for bacterial survival and replication. For example, they have been used to target DNA gyrase, an enzyme necessary for DNA replication in bacteria . This application is particularly relevant in the design of drugs aimed at curbing bacterial growth.
Anti-Inflammatory Potential
The structural similarity of EiM08-17222 to other tetrazole-containing compounds suggests potential anti-inflammatory applications. Tetrazole derivatives have been known to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Antitumor Activity
Tetrazole compounds have also been investigated for their antitumor properties. The ability of these compounds to interfere with cell proliferation makes them interesting candidates for cancer research. While specific studies on EiM08-17222 are not detailed in the available data, the compound’s structural features indicate that it may possess similar antitumor capabilities .
Analgesic Effects
The analgesic properties of tetrazole derivatives have been documented in various studies. These compounds can act on pain receptors or inflammatory pathways to reduce pain sensation. Research into the analgesic applications of EiM08-17222 could uncover new pain management options .
Mechanism of Action
Target of Action
The primary target of EiM08-17222 is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA molecule, which is necessary for the replication process .
Mode of Action
EiM08-17222 interacts with the DNA Gyrase enzyme, inhibiting its activity .
Biochemical Pathways
By inhibiting the DNA Gyrase enzyme, EiM08-17222 disrupts the DNA replication process in bacteria . This leads to the cessation of bacterial growth and eventually results in bacterial cell death
Pharmacokinetics
The compound is believed to be readily soluble in polar solvents , which could potentially enhance its bioavailability
Result of Action
EiM08-17222 has been shown to exhibit significant antibacterial activity against various gram-negative and gram-positive bacterial strains . For example, it has been found to be particularly potent against Enterobacter aerogenes and Bacillus subtilis .
properties
IUPAC Name |
4-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGPYSULOYEXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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